![molecular formula C20H21NO4 B5334466 8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5334466.png)
8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as PDAD, is a novel compound that has recently gained attention in the field of medicinal chemistry. It belongs to the class of spirocyclic compounds and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in various physiological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to inhibit the activity of beta-amyloid, which is a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have antibacterial activity against various strains of bacteria. Additionally, this compound has been shown to reduce the formation of biofilms and inhibit the activity of beta-amyloid, which are both important in the treatment of chronic infections and Alzheimer's disease, respectively.
実験室実験の利点と制限
8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. Additionally, this compound has a low toxicity profile, which makes it a promising candidate for drug development. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects. Additionally, this compound has not been tested extensively in animal models, and more research is needed to determine its efficacy and safety in vivo.
将来の方向性
There are several future directions for research on 8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential avenue of research is to investigate its potential as a drug for the treatment of cancer, inflammation, and chronic infections. Additionally, more research is needed to elucidate its mechanism of action and biochemical and physiological effects. Further studies are also needed to determine its efficacy and safety in animal models. Finally, more research is needed to optimize the synthesis method of this compound and improve its yield and purity.
合成法
8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane can be synthesized using a one-pot reaction of 3-phenoxybenzoyl chloride and 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base and a solvent. The reaction proceeds via the formation of an intermediate, which is then cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reactants.
科学的研究の応用
8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. This compound has also been investigated for its ability to inhibit the growth of biofilms, which are a major cause of chronic infections. Additionally, this compound has been tested for its potential to treat Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(21-11-9-20(10-12-21)23-13-14-24-20)16-5-4-8-18(15-16)25-17-6-2-1-3-7-17/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCJRRDQUKOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
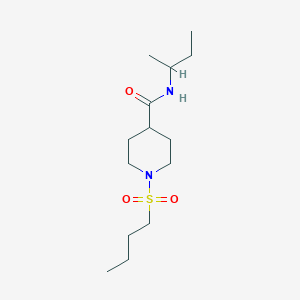
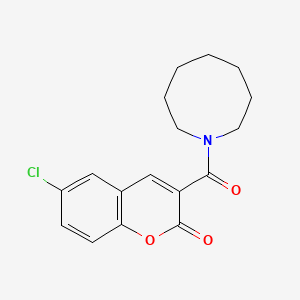
![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)
![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)
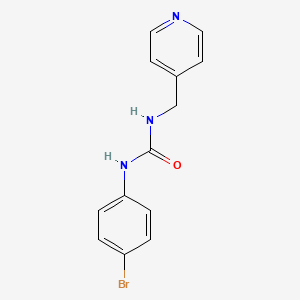
![3-{[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5334433.png)
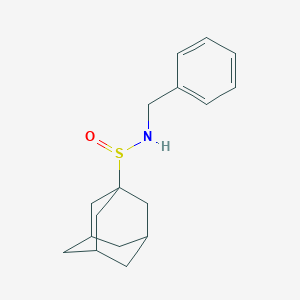
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5334454.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5334455.png)
![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334475.png)
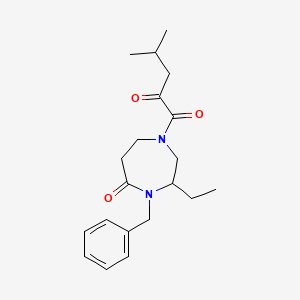
![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)
